Diphenylphosphinostyrene
Overview
Description
Diphenylphosphinostyrene, also known as 4-vinyltriphenylphosphine or DPPST, is a compound with the empirical formula C20H17P . It has a molecular weight of 288.32 . It is a solid substance that is white to off-white in color . It is used as a polymerizable reagent and ligand suitable for various types of coupling reactions .
Synthesis Analysis
Diphenylphosphinostyrene can be synthesized by free-radical copolymerization. In one study, triphenylphosphine-containing thermo-responsive copolymers of 4-(diphenylphosphino) styrene (DPPS), di(ethylene glycol) methyl ether methacrylate (DEGMA), and oligo(ethylene glycol) methyl ether methacrylate were synthesized using azodiisobutyronitrile (AIBN) as an initiator in solution polymerization .
Molecular Structure Analysis
The molecular structure of Diphenylphosphinostyrene involves a styrene molecule where the phenyl group is substituted with a diphenylphosphino group . This structure allows it to participate in various types of chemical reactions.
Chemical Reactions Analysis
Diphenylphosphinostyrene is suitable for a variety of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction .
Physical And Chemical Properties Analysis
Diphenylphosphinostyrene is a solid substance that is white to off-white in color . It has a melting point of 75-80 °C . It is a polymerizable reagent, meaning it can form polymers under suitable conditions .
Scientific Research Applications
Organic Synthesis
Diphenyl(4-vinylphenyl)phosphine is a valuable ligand in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are pivotal for constructing complex organic molecules . The phosphine acts as a stabilizing agent for the metal catalyst and can influence the reactivity and selectivity of the reaction.
Medicinal Chemistry
In medicinal chemistry, phosphine ligands like Diphenyl(4-vinylphenyl)phosphine play a crucial role in drug discovery and development. They are used to create complex molecules with potential pharmacological activity. The compound’s ability to form stable complexes with various metals can be exploited to synthesize new metallopharmaceuticals .
Materials Science
Diphenyl(4-vinylphenyl)phosphine is utilized in materials science for the development of new materials with unique properties. Its incorporation into polymers can lead to materials with enhanced thermal stability, electrical conductivity, and photoluminescence, which are useful in electronics and photonics .
Polymer Chemistry
This compound is also significant in polymer chemistry, where it is used as a monomer to create phosphine-functionalized polymers. These polymers can act as supports for catalysts or as reagents in various chemical transformations. The vinyl group in Diphenyl(4-vinylphenyl)phosphine allows it to copolymerize with other monomers, leading to a wide range of applications in polymer-supported catalysis .
Catalysis
Diphenyl(4-vinylphenyl)phosphine serves as a ligand in catalysis, enhancing the efficiency of various catalytic processes. It is particularly useful in homogeneous catalysis, where its ability to modulate the electronic and steric properties of a metal center can lead to improved catalytic activity and selectivity .
Environmental Applications
While specific environmental applications of Diphenyl(4-vinylphenyl)phosphine are not extensively documented, phosphine ligands, in general, are being explored for their potential use in environmental remediation. They could be used to develop catalysts that facilitate the breakdown of pollutants or for the capture and conversion of greenhouse gases .
Safety and Hazards
Future Directions
While specific future directions for Diphenylphosphinostyrene are not mentioned in the sources, its use in various types of coupling reactions suggests potential applications in the synthesis of complex organic molecules. Additionally, its role in the synthesis of thermo-responsive copolymers indicates potential applications in the development of smart materials .
Mechanism of Action
Target of Action
Diphenyl(4-vinylphenyl)phosphine, also known as Diphenylphosphinostyrene, is an organic phosphine compound . The primary target of this compound is the phosphorus atom in its structure, which has a lone pair of electrons . This allows it to react with other compounds, particularly copper(I) salts, to form complexes .
Mode of Action
The phosphorus atom in Diphenyl(4-vinylphenyl)phosphine exhibits high reactivity due to its lone pair of electrons . This allows it to form complexes with copper(I) salts, which are widely used in catalytic reactions . The formation of these complexes results in changes in the chemical structure and properties of the compound.
Biochemical Pathways
It’s known that the compound is used in catalytic reactions, suggesting that it may play a role in various chemical synthesis processes .
Pharmacokinetics
It’s important to note that the compound has good solubility in common nonpolar solvents such as ethyl acetate and dichloromethane , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Diphenyl(4-vinylphenyl)phosphine is the formation of complexes with copper(I) salts . These complexes are used in catalytic reactions, suggesting that the compound plays a crucial role in facilitating these reactions .
Action Environment
The action of Diphenyl(4-vinylphenyl)phosphine can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place . It should also be kept away from oxidizing agents, acids, and bases . Proper laboratory safety practices must be followed when handling and using this compound .
properties
IUPAC Name |
(4-ethenylphenyl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLKHQCXVNBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27966-53-6 | |
Record name | Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27966-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90110006 | |
Record name | (4-Ethenylphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(4-vinylphenyl)phosphine | |
CAS RN |
40538-11-2 | |
Record name | (4-Ethenylphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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